Tioxidazole

概要

説明

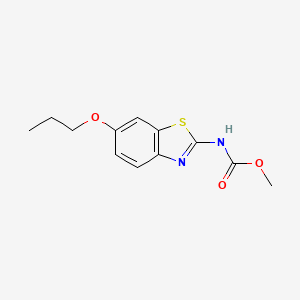

チオキシダゾールは、ベンゾチアゾール類に属する有機化合物です。 ベンゾチアゾールは、ベンゼン環とチアゾール環が融合した構造をしており、チアゾール環は4つの炭素原子、1つの窒素原子、1つの硫黄原子で構成されています 。 チオキシダゾールは、抗寄生虫薬としての特性が知られており、主に獣医学で使用されています .

2. 製法

合成経路と反応条件: チオキシダゾールの合成には、2-アミノチオフェノール、二硫化炭素、ヨードメタンを反応させて、2-メチルチオベンゾチアゾールを生成する反応が含まれます。 この中間体は、メチルイソシアネートと反応させて、チオキシダゾールが得られます .

工業生産方法: チオキシダゾールの工業生産は、通常、同じ合成経路に従いますが、より大規模に行われます。 反応条件は、高収率と純度を確保するために最適化されています。 このプロセスには、温度、圧力、反応時間を注意深く制御して、目的の生成物を得ることが含まれます。

3. 化学反応の分析

反応の種類: チオキシダゾールは、次のようなさまざまな化学反応を起こします。

酸化: チオキシダゾールは、酸化されてスルホキシドやスルホンを生成できます。

還元: この化合物は、還元されてチオールを生成できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: リチウムアルミニウムハイドライドや水素化ホウ素ナトリウムなどの還元剤が使用されます。

主な生成物:

酸化: スルホキシドとスルホン。

還元: チオール。

置換: さまざまな置換ベンゾチアゾール.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of tioxidazole involves the reaction of 2-aminothiophenol with carbon disulfide and methyl iodide to form 2-methylthio-benzothiazole. This intermediate is then reacted with methyl isocyanate to yield this compound .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.

化学反応の分析

Types of Reactions: Tioxidazole undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: The compound can be reduced to form thiols.

Substitution: this compound can undergo nucleophilic substitution reactions, where the thiazole ring is substituted with different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Various substituted benzothiazoles.

科学的研究の応用

Antiparasitic Activity

Overview of Research Findings

Tioxidazole has been primarily studied for its effectiveness against various equine parasites. A notable study evaluated the antiparasitic activity of a micronized formulation of this compound administered to horses. The research employed the critical test method, which assesses the presence of live parasites post-treatment.

Key Findings:

- Effective Removal Rates: The study demonstrated excellent removal rates for several parasites:

- Ineffectiveness Against Certain Parasites: this compound showed no measurable activity against bots, tapeworms, or stomach worms, indicating limitations in its antiparasitic spectrum .

- Safety Profile: The drug was well-tolerated with no signs of toxicosis observed at the administered dosage of 11 mg/kg .

Potential in Human Medicine

Antigiardiasis Research

Recent studies have identified this compound as a potential candidate for treating giardiasis, particularly against metronidazole-resistant strains of Giardia lamblia. In a mouse model, this compound exhibited potent activity against these resistant isolates, suggesting its potential as an alternative therapeutic agent for human use .

Key Insights:

- Efficacy Against Resistant Strains: this compound demonstrated effectiveness in vivo against metronidazole-resistant G. lamblia isolates, marking it as a promising candidate for further development in human medicine .

Comparative Efficacy

To better understand this compound's efficacy relative to other antiparasitic agents, the following table summarizes its performance alongside other treatments:

| Compound | Target Parasite | Efficacy (%) | Notes |

|---|---|---|---|

| This compound | Strongylus vulgaris | 100 | Excellent removal |

| Strongylus edentatus | 91-100 | Excellent removal | |

| Small strongyles | 88-99 | Excellent removal | |

| Oxyuris equi | 100 | Excellent removal | |

| Parascaris equorum | 100 | Excellent removal | |

| Bots | 0 | No activity observed | |

| Tapeworms | 0 | No activity observed | |

| Stomach worms | 0 | No activity observed |

Implications and Future Research Directions

The findings suggest that this compound could serve as an effective antiparasitic treatment for equine parasites and potentially for human giardiasis. However, further research is warranted to explore:

- Broader Antiparasitic Spectrum: Investigating modifications or combinations to enhance efficacy against a wider range of parasites.

- Long-term Safety and Dosage Optimization: Assessing the long-term safety profile and determining optimal dosing regimens for both veterinary and potential human applications.

作用機序

チオキシダゾールは、寄生虫の代謝プロセスを阻害することで効果を発揮します。 この薬剤は、寄生虫のエネルギー産生に不可欠な酵素であるフマラートレダクターゼを阻害します。 この阻害により、エネルギー貯蔵が枯渇し、最終的に寄生虫が死亡します .

類似化合物:

チニダゾール: 抗寄生虫作用が類似した別のベンゾチアゾール誘導体。

メトロニダゾール: 同様の寄生虫感染症の治療に使用されるニトロイミダゾール。

独自性: チオキシダゾールは、その特定の作用機序と、幅広い消化管線虫に対する効果によって、ユニークな薬剤です。 チニダゾールやメトロニダゾールは、主にヒトの医学で使用されているのに対し、チオキシダゾールは獣医学で使用するために特別に処方されています .

類似化合物との比較

Tinidazole: Another benzothiazole derivative with similar antiparasitic properties.

Metronidazole: A nitroimidazole used to treat similar parasitic infections.

Uniqueness: Tioxidazole is unique due to its specific mechanism of action and its effectiveness against a broad spectrum of gastrointestinal nematodes. Unlike tinidazole and metronidazole, which are primarily used in human medicine, this compound is specifically formulated for veterinary use .

生物活性

Tioxidazole is a compound that has garnered attention for its biological activity, particularly in the context of antiparasitic treatment. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, efficacy against various parasites, and relevant case studies.

Overview of this compound

This compound is primarily recognized for its antiparasitic properties, particularly in veterinary medicine. It is used to treat infections caused by various parasites in animals, notably horses. The compound's efficacy has been evaluated through several studies, highlighting its potential as a therapeutic agent.

The biological activity of this compound is attributed to its ability to disrupt the metabolic processes of parasites. Similar to other nitroimidazole derivatives, this compound likely exerts its effects through the generation of reactive nitro radicals that can damage DNA and other critical cellular components in parasites. This mechanism leads to cell death and the elimination of the infectious agents.

Antiparasitic Activity in Horses

A study evaluating the antiparasitic activity of this compound in horses demonstrated significant efficacy. The research utilized a micronized formulation of this compound and employed the critical test method to assess its effectiveness. The results indicated an "excellent removal" rate of various parasitic species, including:

- Strongylus vulgaris

- Parascaris equorum

- Cyathostomins

The study reported that this compound effectively reduced the burden of these parasites, showcasing its potential as a therapeutic option in equine medicine .

Case Study 1: Treatment of Giardiasis

In a clinical setting, this compound has been investigated for its effectiveness against treatment-refractory giardiasis. A case study involving patients who were resistant to standard treatments like metronidazole (MTZ) revealed that this compound could serve as an alternative therapeutic option. The study highlighted instances where patients experienced significant symptom relief and parasite clearance after being administered this compound .

Case Study 2: Comparative Efficacy

A comparative study assessed the efficacy of this compound against other antiparasitic agents such as tinidazole and albendazole. The findings suggested that while this compound was effective, it also exhibited a favorable safety profile compared to some alternatives, making it a viable option for treating resistant cases .

Research Findings

Recent research has focused on understanding the broader implications of this compound's biological activity beyond antiparasitic effects. Investigations into its potential antibacterial and antifungal properties have also been initiated. Preliminary findings suggest that derivatives of this compound may exhibit antimicrobial activities against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Study | Organism | Efficacy | Notes |

|---|---|---|---|

| Study 1 | Strongylus vulgaris | Excellent removal | Micronized formulation used |

| Study 2 | Giardiasis | Significant symptom relief | Treatment-refractory cases |

| Study 3 | Staphylococcus aureus | Moderate activity | Potential for further exploration |

特性

IUPAC Name |

methyl N-(6-propoxy-1,3-benzothiazol-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-3-6-17-8-4-5-9-10(7-8)18-11(13-9)14-12(15)16-2/h4-5,7H,3,6H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLLICFJUWSZHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC2=C(C=C1)N=C(S2)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7046178 | |

| Record name | Tioxidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61570-90-9 | |

| Record name | Tioxidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61570-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tioxidazole [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061570909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tioxidazole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11472 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tioxidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7046178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tioxidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.122 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TIOXIDAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZW046NI85 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Tioxidazole against parasites?

A: While the exact mechanism is not fully detailed in the provided abstracts, research suggests this compound, similar to other benzimidazoles and benzothiazoles, likely affects parasite metabolism. Studies show it significantly reduces glycogen levels and inhibits glucose uptake in tapeworms like Hymenolepis diminuta . This disruption of energy metabolism is thought to be a key factor in its anthelmintic activity.

Q2: Is there evidence of parasite resistance to this compound?

A: Yes, research indicates emerging resistance, particularly among small strongyles in horses. One study found this compound showed only 27% efficacy against a benzimidazole-resistant strain of small strongyles . This suggests potential cross-resistance between this compound and benzimidazole anthelmintics, which requires further investigation.

Q3: How does the structure of this compound compare to other benzimidazole anthelmintics, and how does this affect its activity?

A: this compound, a benzothiazole, shares structural similarities with benzimidazole anthelmintics. Molecular modeling reveals that efficacy within this class of compounds is influenced by factors like the orientation of the propyl group, dipole moment, and polar surface area . Slight variations in these structural features can significantly impact a compound's anthelmintic potency, as seen in the comparative study of albendazole, oxibendazole, and this compound . Understanding these structure-activity relationships is crucial for developing more effective anthelmintics.

Q4: Beyond its use in veterinary medicine, has this compound shown potential against other parasitic infections?

A: Yes, recent research indicates this compound's potential against Giardia lamblia, a protozoan parasite causing intestinal giardiasis . This discovery is significant as it identifies this compound as a potential alternative treatment option, especially against metronidazole-resistant Giardia strains. Further investigations are needed to explore its efficacy and safety in human clinical trials.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。